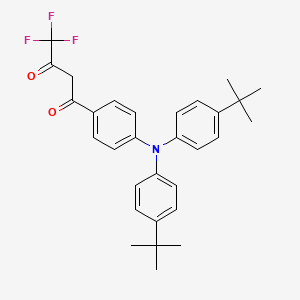
4-Bromo-3-chloro-2-nitro-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-chloro-2-nitro-phenol is an organic compound with the molecular formula C6H3BrClNO3 It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-nitro-phenol typically involves multi-step reactions starting from phenol derivatives. One common method is the nitration of 4-bromo-3-chlorophenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Bromo-3-chloro-2-nitro-phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions and amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenols or anilines.
Reduction: Formation of 4-bromo-3-chloro-2-aminophenol.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
4-Bromo-3-chloro-2-nitro-phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-3-chloro-2-nitro-phenol involves its interaction with specific molecular targets, depending on the context of its application. For instance, in antimicrobial applications, the compound may disrupt microbial cell membranes or interfere with essential enzymatic processes. The presence of halogen and nitro groups can enhance its reactivity and binding affinity to target molecules.
類似化合物との比較
4-Bromo-2-chlorophenol: Similar structure but lacks the nitro group, resulting in different chemical reactivity and applications.
3-Bromo-4-chloro-2-nitrophenol: Positional isomer with different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness: 4-Bromo-3-chloro-2-nitro-phenol is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
特性
IUPAC Name |
4-bromo-3-chloro-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVQYFWXOKQHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8132076.png)






![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8132124.png)




![7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B8132168.png)

